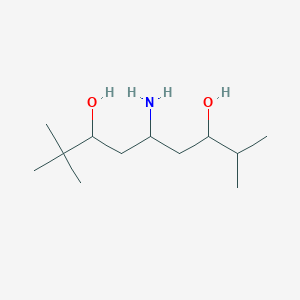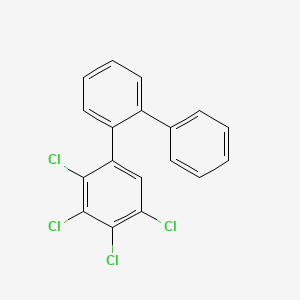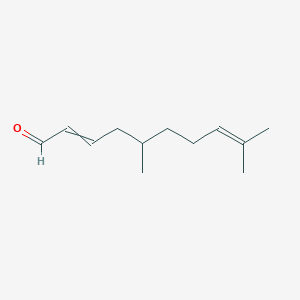
5,9-Dimethyldeca-2,8-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dimethyldeca-2,8-dienal is an organic compound with the molecular formula C12H20O. It is also known by its IUPAC name, 5,9-dimethyl-4,8-decadienal . This compound is characterized by its two double bonds and an aldehyde functional group, making it a dienal. It is commonly used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5,9-Dimethyldeca-2,8-dienal can be synthesized through several methods. One common approach involves the reduction of a conjugated dienal into a deconjugated enal using ene-reductases. This process is carried out in the presence of a catalytic system comprising an ene-reductase, a co-substrate, and a co-substrate regenerating enzyme. The reaction is typically conducted at a pH of 6.5-8.2 .
Industrial Production Methods
In industrial settings, this compound is often produced through bulb-to-bulb distillation. This method involves distilling the crude product under reduced pressure to obtain a high-purity compound .
Analyse Des Réactions Chimiques
Types of Reactions
5,9-Dimethyldeca-2,8-dienal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The double bonds in the compound can undergo substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogens and other electrophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated compounds and other substituted derivatives.
Applications De Recherche Scientifique
5,9-Dimethyldeca-2,8-dienal has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 5,9-Dimethyldeca-2,8-dienal involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, modulating their activity. It can also participate in redox reactions, influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,9-Dimethyl-4,8-decadienal: Similar in structure but with different double bond positions.
Geranyl Acetaldehyde: Another related compound with similar functional groups.
Uniqueness
5,9-Dimethyldeca-2,8-dienal is unique due to its specific double bond configuration and its ability to undergo a variety of chemical reactions. This makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
103774-26-1 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
5,9-dimethyldeca-2,8-dienal |
InChI |
InChI=1S/C12H20O/c1-11(2)7-6-9-12(3)8-4-5-10-13/h4-5,7,10,12H,6,8-9H2,1-3H3 |
Clé InChI |
LGEKQDAROPJGAR-UHFFFAOYSA-N |
SMILES canonique |
CC(CCC=C(C)C)CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


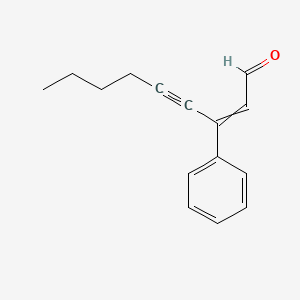
![1,3-Bis(4-chlorophenyl)-5,8-diphenyl-2,6-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B14329859.png)
![2-Methyl-2-{[(oxiran-2-yl)methoxy]methyl}oxirane](/img/structure/B14329866.png)

![{[(Pent-3-en-1-yl)oxy]methyl}benzene](/img/structure/B14329876.png)

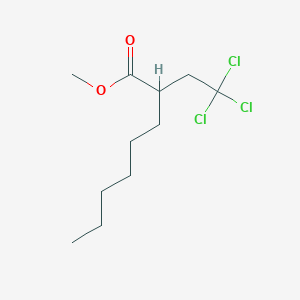

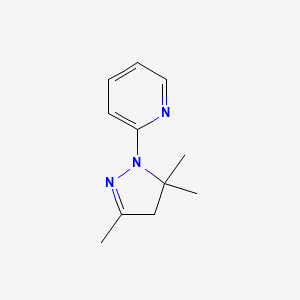
![2,4-Dibutyl-6,6-dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B14329889.png)

